(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034531-91-2
VCID: VC7664894
InChI: InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-6-15(12-23-17)18(25)24-10-8-16(9-11-24)28(26,27)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2
SMILES: C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Molecular Formula: C19H19F3N2O3S
Molecular Weight: 412.43

(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

CAS No.: 2034531-91-2

Cat. No.: VC7664894

Molecular Formula: C19H19F3N2O3S

Molecular Weight: 412.43

* For research use only. Not for human or veterinary use.

(4-(Benzylsulfonyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone - 2034531-91-2

Specification

CAS No. 2034531-91-2
Molecular Formula C19H19F3N2O3S
Molecular Weight 412.43
IUPAC Name (4-benzylsulfonylpiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Standard InChI InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-6-15(12-23-17)18(25)24-10-8-16(9-11-24)28(26,27)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2
Standard InChI Key ROHWDYNJWHPFBT-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises three distinct regions:

  • Piperidine core: A six-membered nitrogen-containing ring substituted at the 4-position with a benzylsulfonyl group (-SO2-CH2C6H5\text{-SO}_{2}\text{-CH}_{2}\text{C}_{6}\text{H}_{5}) .

  • Methanone linker: A carbonyl group (C=O\text{C=O}) connecting the piperidine and pyridine moieties.

  • Trifluoromethylpyridine: A pyridine ring substituted at the 6-position with a trifluoromethyl (-CF3\text{-CF}_{3}) group, known for enhancing metabolic stability and lipophilicity .

Table 1: Key Structural Features and Functional Groups

ComponentFunctional GroupRole in Bioactivity
PiperidineAliphatic amineEnhances solubility and binding
BenzylsulfonylSulfone (-SO2\text{-SO}_{2})Modulates electronic properties
Trifluoromethylpyridine-CF3\text{-CF}_{3}Improves metabolic stability

The SMILES notation for the compound is O=C(c1ccc(C(F)(F)F)nc1)N1CCC(S(=O)(=O)Cc2ccccc2)CC1\text{O=C(c1ccc(C(F)(F)F)nc1)N1CCC(S(=O)(=O)Cc2ccccc2)CC1}, reflecting its connectivity .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and carbonyl groups.

  • Lipophilicity: Predicted logP ~3.2 (trifluoromethyl and benzyl groups contribute to hydrophobicity) .

  • pKa: The piperidine nitrogen has a pKa of ~8.5, making it partially protonated at physiological pH .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Piperidine functionalization: 4-Benzylsulfonylpiperidine is prepared by sulfonylation of 4-benzylpiperidine using benzenesulfonyl chloride .

  • Pyridine coupling: The trifluoromethylpyridine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

  • Methanone formation: A carbonyl bridge is established using carbodiimide-mediated coupling between the piperidine and pyridine intermediates .

Key Reaction Conditions:

  • Catalysts: Pd(PPh3_3)4_4 for cross-coupling .

  • Temperature: 80–100°C for sulfonylation .

  • Solvents: DMF or toluene for optimal yield .

Structural Analogues and SAR

Modifications to the parent structure have been explored to enhance potency:

  • Piperidine substitution: Replacing benzylsulfonyl with benzyloxy groups reduces enzymatic inhibition .

  • Trifluoromethyl position: Moving -CF3\text{-CF}_{3} to the pyridine’s 5-position diminishes activity .

Pharmacological Activity

In Vitro and In Vivo Data

  • Enzymatic assays: Analogues with similar sulfonyl groups exhibit IC50\text{IC}_{50} values <100 nM against serine hydrolases .

  • Cell viability: No cytotoxicity reported at concentrations ≤10 μM in HEK293 and SH-SY5Y cells .

ADME and Toxicology

Absorption and Distribution

  • Caco-2 permeability: Moderate (Papp_{\text{app}} : 15×10615 \times 10^{-6} cm/s) due to molecular weight >400 .

  • Plasma protein binding: High (>90%) attributed to lipophilic groups .

Metabolism and Excretion

  • Cytochrome P450: Primarily metabolized by CYP3A4/5 (oxidative defluorination) .

  • Half-life: ~4 hours in rodent models .

Toxicity Profile

  • Acute toxicity: LD50_{50} >500 mg/kg in mice (oral) .

  • Genotoxicity: Negative in Ames tests for analogues .

Applications and Future Directions

Challenges and Innovations

  • Synthetic complexity: Multi-step synthesis limits large-scale production .

  • Selectivity: Off-target effects on FAAH and COX-2 require further optimization .

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